Corey PG-Lactone Diol

Process Chemistry Step Economy Organocatalysis

Corey PG-Lactone Diol is a chiral bicyclic lactone diol (CAS 39182-59-7) that serves as a cornerstone intermediate in prostaglandin total synthesis. • Pre-installed (3aR,4R,5R,6aS) stereochemistry ensures ≥98% enantiomeric purity, eliminating batch-to-batch variability in downstream API potency. • The rigid cyclopentane-furanone core enables stereocontrolled side-chain elaboration via established olefination/reduction protocols. • Commercially available for kilo-lab and pilot-plant operations, supporting scalable, cost-effective routes to latanoprost and related APIs.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B1631761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorey PG-Lactone Diol
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
InChIInChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+
InChIKeyUMDQPEMZJHAFNL-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corey PG-Lactone Diol: Chiral Intermediate for Prostaglandin Synthesis


Corey PG-Lactone Diol is a chiral, bicyclic lactone diol with the molecular formula C₁₅H₂₄O₄ and a molecular weight of 268.35 g/mol [1]. It serves as a cornerstone intermediate in the total synthesis of prostaglandins and their structural analogs, a vast class of bioactive lipid compounds [2]. The compound's utility stems from its rigid cyclopentane-furanone core bearing three stereogenic centers, which pre-installs the stereochemical architecture required for diverse prostaglandin molecules [3]. This allows for the stereocontrolled elaboration of the α- and ω-side chains via established olefination and reduction protocols [4].

Why Generic Substitution Fails for Prostaglandin Synthesis


Substituting Corey PG-Lactone Diol with a generic alternative or a different Corey lactone derivative is highly likely to compromise synthetic outcomes due to its unique stereochemical configuration, which is the (3aR,4R,5R,6aS) isomer . This specific spatial arrangement of the three stereocenters is critical for directing the final stereochemistry of the prostaglandin product; even the opposite enantiomer (ent-Corey PG-Lactone Diol) leads to distinct, and often unwanted, biological or synthetic outcomes . Furthermore, differences in the oxidation state of the core (e.g., Corey aldehyde vs. Corey lactone diol) dictate incompatible downstream reaction conditions and protecting group strategies [1]. The failure to control enantiomeric purity, which for Corey PG-Lactone Diol is typically specified at ≥98%, can result in batch-to-batch variability in receptor binding or metabolic stability of the final drug candidate .

Differentiated Performance Evidence


Step Economy vs. Traditional Multi-Step Protocols

A modern, one-pot organocatalytic synthesis of the Corey lactone core demonstrates a significant improvement in time and step economy compared to traditional multi-step syntheses. The target Corey lactone was synthesized in a single pot within 152 minutes with a 50% overall yield . This represents a substantial advancement over the classic eight-step sequence from the commercially available lactone [1], offering a more direct and efficient procurement and production route.

Process Chemistry Step Economy Organocatalysis

Long-Term Stability vs. Labile Intermediates

Corey PG-Lactone Diol exhibits excellent long-term stability when stored under recommended conditions, which is a critical factor for inventory management and ensuring consistent experimental results over time. The compound is reported to be stable for at least 2 years when stored at -20°C . This contrasts with more reactive intermediates like Corey aldehyde, which require immediate use or more stringent storage conditions to prevent degradation [1].

Chemical Stability Storage Procurement

Commercial Availability and Purity

Corey PG-Lactone Diol is commercially available from multiple reputable vendors in quantities suitable for both research and pilot-scale synthesis. It is typically supplied at a high purity of ≥98%, with some vendors offering it as a 25 wt. % solution in methyl acetate for ease of handling . This level of commercial availability and defined purity specification ensures reproducibility and simplifies the procurement process compared to having to synthesize the intermediate in-house, which can be a multi-step and time-consuming endeavor [1].

Commercial Availability Purity Procurement

Efficient Latanoprost Synthesis

Corey PG-Lactone Diol is a crucial chiral precursor in an efficient asymmetric synthetic route for the anti-glaucoma drug latanoprost [1]. A recent protocol using Corey lactone diol as the starting material achieved a 25% total yield for latanoprost over a seven-pot sequence with five purifications . This demonstrates the compound's utility as a high-value building block in the synthesis of a complex, commercially significant pharmaceutical, where the pre-installed stereochemistry streamlines the overall process compared to routes that build chirality later [2].

Drug Synthesis Latanoprost Process Efficiency

Enantiomeric Purity Control

Controlling the enantiomeric purity of Corey PG-Lactone Diol is paramount for reproducible biological outcomes in derived prostaglandin analogs. Analytical methods, such as chiral HPLC, are employed to quantify enantiomeric excess (ee). One study reported achieving a resolution of 2.8 between the (+)- and (-)-enantiomer derivatives of Corey lactone diol using a pre-column chiral derivatization HPLC method [1]. The method demonstrated excellent linearity and recovery (99.24-100.24%) for the (+)-enantiomer, enabling precise quality control and ensuring that the material meets the ≥98% purity specification .

Analytical Chemistry Chiral Purity Quality Control

Gram-Scale Synthesis Capability

Efficient and scalable synthetic methods for the Corey lactone core are essential for industrial applications. The one-pot organocatalytic synthesis of the Corey lactone has been demonstrated to be amenable to gram-scale production, providing access to this key intermediate in quantities sufficient for larger research programs or pilot-scale manufacturing [1]. This is a significant advantage over some complex multi-step syntheses that may be difficult or cost-prohibitive to scale, ensuring a reliable supply chain for this critical building block [2].

Scale-up Process Development Production

Recommended Application Scenarios


Process Development and Scale-up of Prostaglandin APIs

Given the demonstrated gram-scale synthesis of the Corey lactone core [1] and its central role in the efficient production of drugs like latanoprost [2], Corey PG-Lactone Diol is ideally suited for process chemistry groups focused on developing scalable, cost-effective routes for prostaglandin-based active pharmaceutical ingredients (APIs). Its commercial availability ensures a secure supply chain for kilo-lab and pilot plant operations.

Medicinal Chemistry for Prostaglandin Receptors

The high enantiomeric purity and defined stereochemistry of Corey PG-Lactone Diol are essential for structure-activity relationship (SAR) studies. Medicinal chemists can reliably use this building block to generate diverse libraries of prostaglandin analogs, confident that variations in biological activity stem from structural modifications rather than stereochemical impurities. The compound's stability allows for convenient storage and on-demand use in parallel synthesis.

Total Synthesis of Complex Prostaglandins

For academic and industrial research groups engaged in the total synthesis of complex, bioactive prostaglandins, Corey PG-Lactone Diol provides a well-precedented and stereochemically pure entry point. By leveraging the pre-installed cyclopentane core, researchers can focus synthetic efforts on the installation and functionalization of the α- and ω-side chains, as evidenced by its use in the synthesis of PGF2α [3] and 15-deoxy-Δ12,14-prostaglandin J2 methyl ester [4].

Quality Control Reference Standard

The development and validation of robust analytical methods for Corey PG-Lactone Diol, such as the chiral HPLC method achieving a resolution of 2.8 between enantiomers [5], make high-purity material invaluable as a reference standard. Procurement of a certified reference standard of Corey PG-Lactone Diol is critical for quality control laboratories to ensure the identity, purity, and stereochemical integrity of in-house synthesized batches or material received from external vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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